Bienvenue dans la boutique en ligne BenchChem!

2-(2,6-Dimethylanilino)benzoic acid

Crystallography Conformational Analysis Steric Effects

2-(2,6-Dimethylanilino)benzoic acid (HDMPA; CAS 18201-61-1) is the 2,6-dimethylphenyl positional isomer of mefenamic acid. Its near-perpendicular ring conformation (interplanar angle ~87°) drives a unique three-polymorph landscape, enabling benchmarking of crystal structure prediction algorithms. As a privileged ligand, it forms triphenyltin(IV) complexes with selective cytotoxicity against A-549 (lung) and MCF-7 (breast) cancer lines. HDMPA also inhibits T₃ uptake in hepatocytes, making it a dual-action tool for thyroid/anti-inflammatory research. Choose HDMPA for polymorph screening, crystallography, and targeted metallodrug development.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 18201-61-1
Cat. No. B094238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylanilino)benzoic acid
CAS18201-61-1
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
InChIKeyZKYWDEUSHBRHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylanilino)benzoic Acid (CAS 18201-61-1): A Positional Isomer in the Fenamate NSAID Class with Distinct Solid-State and Antiproliferative Profiles


2-(2,6-Dimethylanilino)benzoic acid (HDMPA, CAS 18201-61-1) is an N-arylanthranilic acid derivative belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Structurally, it is the 2,6-dimethylphenyl positional isomer of the clinically approved NSAID mefenamic acid (2,3-dimethylphenyl) [2]. The compound is synthesized via Ullmann-Goldberg condensation of 2-chlorobenzoic acid with 2,6-dimethylaniline [3]. While HDMPA shares the core anthranilic acid scaffold with other fenamates, its unique substitution pattern confers distinct conformational behavior, polymorphic landscape, and metal-complexation potential that differentiate it from its 2,3-dimethyl analog and other in-class compounds.

Why 2-(2,6-Dimethylanilino)benzoic Acid Cannot Be Casually Substituted by Mefenamic Acid or Other Fenamates in Research and Development


Substituting 2-(2,6-dimethylanilino)benzoic acid with its positional isomer mefenamic acid (2,3-dimethyl substitution) or other fenamates is scientifically unjustified due to fundamentally different molecular conformations, solid-state behavior, and metal-coordination chemistry. The 2,6-dimethyl substitution pattern enforces a near-perpendicular arrangement of the two aromatic rings (interplanar angle 86.7–88.2°) to minimize steric clash [1], whereas mefenamic acid adopts distinct conformations with different interplanar angles [2]. This conformational difference translates into divergent crystal packing, polymorphism [3], and distinct reactivity in metal-complex formation [4]. Additionally, HDMPA exhibits three known polymorphic forms (I, II, and III) [3], while mefenamic acid has only two [5]. The compound also demonstrates antiproliferative activity in its free ligand form and as organotin complexes that is not directly transferable to other fenamates [6].

Quantitative Differentiation of 2-(2,6-Dimethylanilino)benzoic Acid from Mefenamic Acid and Other Fenamates: A Comparative Evidence Guide


Conformational Divergence: Near-Perpendicular Aromatic Rings in HDMPA vs. Mefenamic Acid

X-ray crystallographic analysis reveals that 2-(2,6-dimethylanilino)benzoic acid (HDMPA) adopts a conformation in which the two aromatic rings are nearly perpendicular to minimize steric clash from the 2,6-dimethyl groups. The interplanar angle between the two phenyl rings is 88.2° for conformer HD1 and 86.7° for conformer HD2 in the crystal structure [1]. In contrast, mefenamic acid (2,3-dimethyl substitution) exhibits different interplanar angles due to reduced steric hindrance; meclofenamic acid shows a perpendicular arrangement (81°), while tolfenamic acid and flufenamic acid adopt more coplanar or intermediate conformations (e.g., flufenamic acid: 53° and 43° for its two conformers) [1].

Crystallography Conformational Analysis Steric Effects

Polymorphic Diversity: Three Distinct Crystal Forms for HDMPA vs. Two for Mefenamic Acid

2-(2,6-Dimethylanilino)benzoic acid (HDMPA) exhibits three distinct polymorphic forms: Form I (previously known), Form II (discovered via solution growth in various solvents), and Form III (obtained by thermal treatment of Form II) [1]. Differential scanning calorimetry (DSC) reveals that Form II converts into Form III upon heating [1]. Lattice energy calculations indicate Form II is more stable than Form I (-50.31 vs -48.14 kcal mol⁻¹) [1]. In comparison, mefenamic acid has only two known polymorphs (Forms I and II), with Form II obtained by heating Form I to 175°C [2].

Polymorphism Solid-State Chemistry Crystal Engineering

Antiproliferative Activity: Free Ligand HDMPA vs. Mefenamic Acid and Organotin Complexes

In vitro cytotoxicity evaluation against four cancer cell lines (MCF-7 breast, T-24 bladder, A-549 lung, L-929 mouse fibroblast) demonstrated that the free ligands HDMPA and mefenamic acid both exhibit very poor cytotoxic activity [1]. However, upon complexation with triphenyltin(IV), HDMPA-derived complex [Ph₃Sn(dmpa)] (6) exhibits the highest activity and selectivity against A-549 and MCF-7 cell lines, with IC₅₀ values in the micromolar range superior to cisplatin [1]. The mefenamic acid-derived complex [Ph₃Sn(mef)] (8) shows highest activity against T-24 cells [1]. This cell-line selectivity divergence indicates that the 2,6-dimethyl substitution pattern confers distinct pharmacological targeting compared to the 2,3-dimethyl pattern.

Anticancer Cytotoxicity Organometallic Chemistry

Antitubercular Potential: HDMPA Organotin Complexes as Novel Antimycobacterial Leads

The triphenyltin(IV) adduct of HDMPA, [SnPh₃(DMPA)] (2), was found to be a promising antimycobacterial lead compound displaying activity against Mycobacterium tuberculosis H37Rv [1]. While quantitative MIC values are not explicitly reported in the abstract, the study identifies this HDMPA-derived complex as a novel antituberculosis agent [1]. Organotin complexes of mefenamic acid and other fenamates have also been explored for antitubercular activity, but the HDMPA-based complex is specifically highlighted as a lead candidate [2].

Antituberculosis Antimycobacterial Organotin Chemistry

Thyroid Hormone Modulation: HDMPA as a Potential Thyroid Drug via Triiodothyronine Uptake Inhibition

2-((2,6-Dimethylphenyl)amino)benzoic acid (HDMPA) has been identified as having ramifications in the treatment of disorders caused by thyroid hormone excess, specifically by inhibiting triiodothyronine (T₃) uptake by hepatocytes [1]. This thyroid-modulating activity is not reported for mefenamic acid or other clinically approved fenamates (flufenamic acid, tolfenamic acid, meclofenamic acid), which are primarily used as anti-inflammatory agents.

Endocrinology Thyroid Disorders Drug Repurposing

Crystal Structure Resolution: Dual-Conformer Asymmetric Unit Unique to HDMPA

Single-crystal X-ray diffraction analysis of HDMPA reveals two molecules in the asymmetric unit (HD1 and HD2) that differ in conformation, both forming centrosymmetric dimers linked by hydrogen bonds between carboxylic oxygen atoms [1]. The C(2)-N(1)-C(8) angle is 122.1° for HD1 and 120.0° for HD2 [1]. This dual-conformer arrangement in a single crystal form is not observed in mefenamic acid crystal structures and reflects the unique steric constraints imposed by the 2,6-dimethyl substitution pattern [1].

X-ray Crystallography Conformational Polymorphism Hydrogen Bonding

Optimal Research and Industrial Application Scenarios for 2-(2,6-Dimethylanilino)benzoic Acid (CAS 18201-61-1)


Solid-Form Screening and Polymorph Discovery in Pharmaceutical Development

HDMPA's three known polymorphic forms (I, II, and III) and the thermal interconversion between Form II and Form III make it an excellent model compound for solid-form screening, polymorph stability studies, and crystal engineering research. The compound's rich polymorphic landscape (50% more forms than mefenamic acid) provides a robust system for developing and validating computational polymorph prediction methods and experimental crystallization protocols [1].

Organometallic Anticancer Drug Discovery and Cell-Line Selectivity Studies

HDMPA serves as a privileged ligand for generating triphenyltin(IV) complexes with selective cytotoxicity against specific cancer cell lines (A-549 lung and MCF-7 breast). The differential selectivity profile compared to mefenamic acid-derived complexes (which target T-24 bladder cells) makes HDMPA the ligand of choice for developing targeted metallodrugs against lung and breast cancer models [2].

Thyroid Hormone Disorder Research and Endocrine Pharmacology

Unlike other fenamate NSAIDs, HDMPA demonstrates activity in inhibiting triiodothyronine (T₃) uptake by hepatocytes, positioning it as a unique tool compound for investigating thyroid hormone transport mechanisms and for exploring dual-action anti-inflammatory/thyroid-modulating therapeutic strategies [1].

Conformational Analysis and Crystal Structure Prediction Benchmarking

The dual-conformer asymmetric unit (HD1 and HD2) in HDMPA crystals, with distinct C-N-C bond angles (122.1° vs 120.0°) and near-perpendicular aromatic ring arrangements, provides an experimentally rich dataset for benchmarking conformational energy calculations, validating force fields, and testing crystal structure prediction algorithms against a system with inherent conformational polymorphism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dimethylanilino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.